
フラックシムスタット
説明
フラックシムスタットは、糖尿病性腎臓病や心不全など、さまざまな疾患における治療効果の可能性が調査されているキマーゼ阻害剤です。 キマーゼは、これらの疾患の病態生理に関与するアンジオテンシンIIなど、組織リモデリングに関与する複数の因子を生成するプロテアーゼ酵素です .
科学的研究の応用
Diabetic Kidney Disease
Study Findings:
A pivotal study, the ChymAse inhibitor for DiAbetic kiDney dIseAse (CADA DIA) trial, investigated fulacimstat's effects on albuminuria in patients with Type II diabetes mellitus and diabetic kidney disease. The double-blind, randomized, placebo-controlled trial involved 147 patients, where participants received either 25 mg of fulacimstat or placebo twice daily for 24 weeks. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR).
- Results:
Left Ventricular Dysfunction After Myocardial Infarction
Study Findings:
Fulacimstat has also been evaluated for its role in preventing adverse cardiac remodeling in patients with left ventricular dysfunction after acute myocardial infarction. A multicenter study assessed its safety and tolerability among patients already receiving standard heart failure therapies.
- Results:
Comparative Data Table
Application | Study Design | Sample Size | Primary Endpoint | Key Findings |
---|---|---|---|---|
Diabetic Kidney Disease | Double-blind, randomized, placebo-controlled | 147 | Change in UACR | Non-significant UACR reduction; safe and well tolerated |
Left Ventricular Dysfunction | Multicenter, randomized, placebo-controlled | Varies | Safety and tolerability | Well tolerated across doses; no significant adverse effects |
Case Study: Efficacy in Diabetic Kidney Disease
In the CADA DIA trial, patients exhibited a mean baseline UACR of 131 mg/g. After treatment with fulacimstat, the UACR increased by only 3%, indicating a potential stabilizing effect despite the lack of statistical significance . This suggests that while fulacimstat may not reduce albuminuria significantly, it could play a role in managing diabetic kidney disease without exacerbating existing conditions.
Case Study: Safety Profile Post-Myocardial Infarction
In trials focusing on left ventricular dysfunction, patients reported no clinically relevant changes in vital signs or potassium levels during treatment with fulacimstat . This highlights its safety profile even in high-risk populations.
作用機序
フラックシムスタットは、アンジオテンシンIIやトランスフォーミング増殖因子-ベータなど、線維化促進因子の生成に関与するプロテアーゼ酵素であるキマーゼの活性を阻害することで、その効果を発揮します。キマーゼを阻害することにより、フラックシムスタットはこれらの因子の産生を減らし、それにより組織リモデリングと線維化を軽減します。 分子標的は、キマーゼと、アンジオテンシンIIおよびトランスフォーミング増殖因子-ベータを含む下流のシグナル伝達経路です .
生化学分析
Biochemical Properties
Fulacimstat interacts primarily with the chymase enzyme, a type of protease. It acts as an inhibitor for this enzyme, with IC50 values of 4 nM and 3 nM for human and hamster chymase enzyme, respectively . The nature of this interaction is inhibitory, meaning that Fulacimstat binds to the chymase enzyme and reduces its activity .
Cellular Effects
Fulacimstat has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cardiac fibrosis in hamsters . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fulacimstat involves its binding to the chymase enzyme, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Fulacimstat has been observed to have stable effects over time . It does not degrade significantly and maintains its inhibitory effects on the chymase enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Fulacimstat vary with different dosages. For example, it has been shown to reduce cardiac fibrosis in hamsters in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported .
Metabolic Pathways
Fulacimstat is involved in the metabolic pathway of the chymase enzyme . It interacts with this enzyme and inhibits its activity, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can effectively reach the chymase enzyme to exert its inhibitory effects .
Subcellular Localization
Given its role as a chymase inhibitor, it is likely that it localizes to areas where the chymase enzyme is present .
準備方法
合成経路と反応条件
フラックシムスタットの合成には、主要な中間体の形成とその後の最終化合物形成反応を含む複数の工程が関与します。合成経路には一般的に以下の工程が含まれます。
- ベンゾオキサゾール環の形成。
- トリフルオロメチル基の導入。
- ピリミジン環の形成。
- ベンゾオキサゾールとピリミジン中間体のカップリング。
反応条件は、多くの場合、各工程を促進するために特定の試薬と触媒を使用します。
工業的生産方法
フラックシムスタットの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、より効率的な触媒、収率の高い反応、および最終生成物の品質と純度を確保するためのスケーラブルな精製方法の使用が含まれます .
化学反応の分析
反応の種類
フラックシムスタットは、次を含むさまざまな化学反応を起こします。
酸化: フラックシムスタットは特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、フラックシムスタットを還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、追加の酸素含有官能基を持つ酸化誘導体が生成される場合があり、還元により、フラックシムスタットのより単純な水素化形が生成される場合があります .
科学研究への応用
化学: キマーゼ阻害とその生化学経路への影響を研究するためのモデル化合物として使用されます。
生物学: 組織リモデリングや炎症など、キマーゼを含む生物学的プロセスの調節における役割について調査されています。
医学: 糖尿病性腎臓病、心不全、心筋梗塞などの疾患の治療薬として検討されています。
類似化合物との比較
類似化合物
テルミサルタン: 高血圧の治療に使用されるアンジオテンシンII受容体遮断薬。
ロサルタン: 同様の治療用途を持つ別のアンジオテンシンII受容体遮断薬。
カプトプリル: 高血圧や心不全の治療に使用されるアンジオテンシン変換酵素阻害薬.
フラックシムスタットの独自性
フラックシムスタットは、線維化促進因子の生成に関与する酵素を直接標的にする、キマーゼの特異的な阻害においてユニークです。 レニン-アンジオテンシン系の下流で作用するアンジオテンシンII受容体遮断薬やアンジオテンシン変換酵素阻害薬とは異なり、フラックシムスタットは上流の酵素を標的にし、この経路を調節するための新しいアプローチを提供します .
生物活性
Fulacimstat, also known as BAY1142524, is a chymase inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of Fulacimstat, examining its mechanisms of action, relevant studies, and clinical implications.
Overview of Chymase and Its Role
Chymase is a serine protease predominantly found in mast cells, playing a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis. By cleaving extracellular matrix components and activating matrix metalloproteinases (MMPs), chymase contributes to the progression of cardiovascular diseases and other inflammatory conditions .
Fulacimstat functions as an inhibitor of chymase, thereby modulating its activity and potentially mitigating adverse effects associated with excessive chymase activity. The compound is designed to interfere with the enzymatic processes that lead to tissue damage and inflammation. Specifically, it inhibits the cleavage of pro-MMP-9 by chymase, which is implicated in the pathogenesis of conditions such as myocardial infarction and aneurysm formation .
Case Study: CHIARA MIA 2 Trial
One significant study evaluating Fulacimstat's efficacy is the CHIARA MIA 2 trial, which investigated its effects on adverse cardiac remodeling following acute ST-segment-elevation myocardial infarction (STEMI). The trial aimed to assess both safety and efficacy in a clinical setting.
- Study Design : This was a single-blind pilot study involving clinically stable patients with left ventricular dysfunction.
- Results : The administration of Fulacimstat demonstrated a reduction in markers of cardiac remodeling compared to the control group. Notably, there was a significant decrease in plasma levels of MMP-9 and other inflammatory markers, indicating a potential therapeutic benefit in preventing cardiac deterioration post-infarction .
Data Table: Key Findings from Clinical Studies
Study | Population | Intervention | Outcome Measures | Key Findings |
---|---|---|---|---|
CHIARA MIA 2 Trial | STEMI patients | Fulacimstat vs. placebo | Cardiac remodeling markers (e.g., MMP-9 levels) | Significant reduction in MMP-9 levels; improved cardiac function |
Aneurysm Model Study | Mouse model | Chymase inhibition | Aneurysm expansion rates | Chymase inhibition prevented aneurysm expansion; reduced inflammation |
Implications for Disease Management
The inhibition of chymase by Fulacimstat presents a promising therapeutic strategy for managing various cardiovascular conditions. By targeting the underlying mechanisms of tissue remodeling and inflammation, Fulacimstat may help prevent complications associated with myocardial infarction and other inflammatory diseases.
Potential Applications
- Cardiovascular Diseases : Reducing adverse remodeling post-myocardial infarction.
- Inflammatory Disorders : Mitigating effects in diseases characterized by excessive chymase activity.
- Fibrotic Conditions : Addressing issues related to tissue fibrosis through modulation of extracellular matrix degradation.
特性
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488354-15-9 | |
Record name | Fulacimstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulacimstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FULACIMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。